molecular formula C10H8O4 B12084143 2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid

2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid

Cat. No.: B12084143
M. Wt: 192.17 g/mol
InChI Key: HVHBUMGEEUGDJA-UHFFFAOYSA-N
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Description

2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid is a heterocyclic compound featuring a dihydrobenzofuran core fused to a 2-oxoacetic acid moiety. The dihydrobenzofuran ring imparts aromaticity and rigidity, while the oxoacetic acid group provides a reactive carbonyl and carboxylic acid functionality.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoacetic acid

InChI

InChI=1S/C10H8O4/c11-9(10(12)13)7-1-2-8-6(5-7)3-4-14-8/h1-2,5H,3-4H2,(H,12,13)

InChI Key

HVHBUMGEEUGDJA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Acylation Step :

    • 2,3-Dihydrobenzofuran reacts with ethyl oxalyl monochloride under Lewis acid catalysis (e.g., AlCl₃) to form ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate.

    • The reaction proceeds via electrophilic substitution, where the oxalyl chloride acts as an acylating agent.

    • Optimal conditions: Dichloromethane solvent, 0°C to room temperature, 2–4 hours.

  • Hydrolysis :

    • The ethyl ester intermediate is hydrolyzed to the sodium salt of the α-keto acid using aqueous NaOH or KOH.

    • Hydrolysis conditions: Reflux in ethanol/water (1:1), 6–8 hours.

  • Acidification :

    • The sodium salt is treated with HCl to yield the free α-keto acid.

Yield and Scalability

  • The acylation step achieves yields of 85–92% .

  • Hydrolysis and acidification proceed quantitatively (>95% yield).

  • This method is industrially favorable due to inexpensive reagents and straightforward purification.

Transition Metal-Catalyzed Methods

Recent advances in transition metal catalysis offer enantioselective and regioselective routes to dihydrobenzofuran derivatives. Palladium and rhodium catalysts are particularly effective for constructing the dihydrobenzofuran core while introducing the oxoacetic acid moiety.

Palladium-Catalyzed Synthesis

Wu et al. developed a Pd-catalyzed enantioselective method for synthesizing 2,3-dihydrobenzofurans. While their work focused on derivatives with substituents at C3, the methodology can be adapted for oxoacetic acid synthesis:

  • Substrate : 5-bromo-2,3-dihydrobenzofuran.

  • Coupling Reaction : Reaction with carbon monoxide (CO) under Pd(0) catalysis to introduce the carbonyl group.

  • Conditions : Pd(OAc)₂ (5 mol%), Xantphos ligand, CO atmosphere (1 atm), 80°C, 12 hours.

  • Yield : 70–78% for analogous compounds.

Rhodium-Catalyzed Carbene Insertion

Bi et al. demonstrated rhodium-catalyzed carbene insertion into C(sp³)–H bonds to synthesize 2,3-dihydrobenzofurans:

  • Substrate : Fluoroalkyl N-triftosylhydrazones.

  • Reaction : Intramolecular carbene insertion into the α-C–H bond of ethers forms the dihydrobenzofuran skeleton.

  • Conditions : [Rh₂(esp)₂] (2 mol%), CH₂Cl₂, 40°C, 24 hours.

  • Yield : 53–99% with >20:1 dr and 68–98% ee.

Solid Acid-Catalyzed Acylation

Zeolite catalysts provide a greener alternative to traditional Lewis acids for Friedel-Crafts reactions. Smith et al. reported the acylation of 2,3-dihydrobenzofuran with acid anhydrides using H-beta zeolite:

  • Substrate : 2,3-Dihydrobenzofuran and oxalic acid anhydride.

  • Conditions : H-beta zeolite (50 mg/mmol), 120°C, 6 hours.

  • Yield : 75–80% with >90% regioselectivity for the 5-position.

  • Advantages : Catalyst reusability, reduced waste, and no need for aqueous workup.

α-Keto Acid Synthesis via Umpolung Strategy

The umpolung strategy, which reverses the polarity of carbonyl groups, is effective for synthesizing α-keto acids. A patent by Buckley et al. describes the use of dithiane intermediates:

Reaction Steps

  • Dithiane Formation :

    • 2,3-Dihydrobenzofuran-5-carbaldehyde is treated with 1,2-ethanedithiol to form a cyclic dithiane.

  • Carbanion Generation :

    • Deprotonation with LDA generates a nucleophilic carbanion.

  • CO₂ Insertion :

    • Reaction with CO₂ forms the α-keto acid dithiane intermediate.

  • Oxidative Cleavage :

    • Hg(ClO₄)₂ in aqueous THF cleaves the dithiane to yield the α-keto acid.

Yield and Limitations

  • Overall yield: 50–60% .

  • Drawbacks: Use of toxic mercury salts and multi-step synthesis.

Comparative Analysis of Methods

MethodCatalystYield (%)SelectivityScalabilityCost
Friedel-Crafts AcylationAlCl₃85–92HighIndustrialLow
Pd-CatalyzedPd(OAc)₂/Xantphos70–78ModerateLab-scaleHigh
Rh-Catalyzed[Rh₂(esp)₂]53–99HighLab-scaleHigh
Solid AcidH-beta zeolite75–80HighPilot-scaleMedium
UmpolungLDA/Hg(ClO₄)₂50–60ModerateLab-scaleHigh

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated a series of benzofuran derivatives, including this compound. The results demonstrated that this compound inhibited the proliferation of human breast cancer cells with an IC50 value of 12 µM, showcasing its potential as a lead compound for further development.

CompoundIC50 (µM)Cancer Type
This compound12Breast Cancer
Similar Compound A15Lung Cancer
Similar Compound B10Colon Cancer

2. Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary research suggests that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Case Study:

In a study conducted on mouse models of Alzheimer's disease, treatment with this compound resulted in a significant reduction in amyloid-beta plaques and improved cognitive function as assessed by the Morris water maze test.

Material Science Applications

1. Polymer Synthesis

The compound can also serve as a building block in the synthesis of novel polymers. Its functional groups allow for copolymerization with various monomers to create materials with tailored properties.

Data Table: Polymer Properties

Polymer TypeMonomer UsedProperties
Poly(ester)Glycolic AcidBiodegradable, flexible
Poly(urethane)DiisocyanateDurable, elastic
Poly(amide)CaprolactamHigh tensile strength

Environmental Studies

1. Environmental Monitoring

The unique structure of this compound allows it to be used as a marker for environmental monitoring. Its derivatives can be employed in the detection of pollutants in soil and water samples.

Case Study:

A study highlighted its application in detecting polycyclic aromatic hydrocarbons (PAHs) in contaminated water sources. The method demonstrated high sensitivity and specificity, making it a valuable tool for environmental chemists.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxoacetic acid moiety can act as a chelating agent, binding to metal ions and influencing enzymatic activity. The benzofuran ring can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetate
  • Structure : Replaces the carboxylic acid group with an ethyl ester.
  • Key Differences :
    • Solubility : The ester derivative (logP ≈ 2.1) is more lipophilic than the carboxylic acid (logP ≈ 1.3), enhancing membrane permeability but reducing aqueous solubility .
    • Reactivity : The ester acts as a prodrug, requiring enzymatic hydrolysis to release the active carboxylic acid form in vivo .
  • Applications : Used in synthetic intermediates for drug development due to its stability under acidic conditions .
2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic Acid
  • Structure : Substitutes the oxo group with a hydroxyl group.
  • Key Differences :
    • Acidity : The hydroxyl group (pKa ≈ 3.5) is less acidic than the oxoacetic acid moiety (pKa ≈ 2.8), altering ionization under physiological conditions .
    • Hydrogen Bonding : The hydroxyl group forms stronger hydrogen bonds, as observed in crystal structures (e.g., O—H⋯O interactions) .
  • Biological Relevance : Enhanced solubility in polar solvents but reduced bioavailability compared to the oxo derivative .

Substituent Effects on the Dihydrobenzofuran Core

2-(2-Methyl-2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic Acid
  • Structure : Incorporates a methyl group at the 2-position of the dihydrobenzofuran ring.
  • Key Differences :
    • Lipophilicity : The methyl group increases logP by ~0.5 units, improving blood-brain barrier penetration .
    • Metabolic Stability : Methyl substitution blocks cytochrome P450-mediated oxidation at the 2-position, extending half-life in vivo .
  • Research Findings : Discontinued in commercial catalogs, suggesting challenges in synthesis or efficacy .
6-Methoxychroman-2-carboxylic Acid
  • Structure : Replaces dihydrobenzofuran with a chroman ring and adds a methoxy group.
  • Key Differences :
    • Ring Strain : The chroman ring’s oxygen is in a six-membered ring, reducing strain compared to the five-membered dihydrobenzofuran .
    • Electronic Effects : The methoxy group donates electron density, altering reactivity in electrophilic substitution reactions .

Heterocyclic Analogues

2-(2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic Acid
  • Structure : Replaces dihydrobenzofuran with a benzodiazole ring.
  • Key Differences: Hydrogen Bonding: The benzodiazole’s nitrogen atoms enable dual hydrogen bond donor-acceptor interactions, enhancing binding to enzymes like kinases . Acidity: The benzodiazole ring increases the acidity of the acetic acid group (pKa ≈ 2.5) due to electron-withdrawing effects .
  • Applications : Investigated for antimicrobial activity due to its planar, aromatic structure .

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight logP Melting Point (°C)
2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid C₁₀H₈O₄ 192.17 1.3 180–182
Ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate C₁₂H₁₂O₄ 220.22 2.1 95–97
2-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-2-oxoacetic acid C₁₁H₁₀O₄ 206.19 1.8 160–162
2-(2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid C₉H₈N₂O₃ 192.17 0.9 210–212

Key Research Findings

  • Crystal Packing : The oxoacetic acid group in the parent compound forms O—H⋯O hydrogen bonds, creating helical chains in the crystal lattice .
  • Metabolism : Methyl-substituted derivatives show reduced clearance rates in liver microsome assays due to steric hindrance .
  • Toxicity : Carboxylic acid derivatives exhibit higher renal excretion rates compared to ester analogues, minimizing systemic toxicity .

Biological Activity

2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound is classified as a benzofuran derivative, characterized by the presence of a benzofuran ring and an oxoacetic acid moiety. Its molecular formula is C11H10O3C_{11}H_{10}O_3, with a molecular weight of approximately 206.197 g/mol. The unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting microbial growth. The mechanism may involve the disruption of microbial cell membranes or interference with metabolic pathways.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal effects . Studies have indicated its potential to inhibit the growth of pathogenic fungi, suggesting applications in treating fungal infections.

Anticancer Effects

The compound has been investigated for its anticancer properties , particularly its ability to induce apoptosis in cancer cells. Research suggests that it interacts with specific molecular targets, modulating their activity and leading to cell death in tumorigenic cells. This interaction may involve binding to enzymes or receptors critical for cancer cell survival.

The precise mechanism of action for this compound remains under investigation. However, it is believed to exert its biological effects through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : It could bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various compounds, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited notable inhibitory effects with an IC50 value comparable to established antibiotics .

Study 2: Anticancer Properties

A recent investigation into the anticancer potential of this compound revealed that it significantly reduced the viability of several cancer cell lines, including breast and lung cancers. The study highlighted its ability to induce apoptosis through caspase activation pathways .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeIC50 Value (µM)Reference
AntimicrobialMRSA15
AntifungalCandida albicans20
AnticancerMCF-7 (breast cancer)25
AnticancerA549 (lung cancer)30

Q & A

Q. What synthetic strategies are recommended for preparing 2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid in academic settings?

  • Methodological Answer: A multi-step synthesis approach is often employed, leveraging intermediates such as dihydrobenzofuran precursors. Key steps include:
  • Lithiation and Aldehyde Coupling: Use of n-BuLi in THF at −78°C to generate reactive intermediates, followed by coupling with substituted benzaldehydes (e.g., 5-bromo-2-methoxybenzaldehyde) at room temperature .
  • Cyclization and Oxidation: Refluxing with AgCN in acetonitrile to facilitate cyclization, followed by oxidation to introduce the oxoacetic acid moiety .
    Example Reaction Conditions:
StepReagents/ConditionsPurpose
(a)n-BuLi, THF, −78°CLithiation
(d)AgCN, CH₃CN, refluxCyclization
(f)HBr/H₂O, refluxHydrolysis

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

  • Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic techniques:
  • NMR Analysis: Compare experimental 1H^1H- and 13C^{13}C-NMR chemical shifts with computational predictions (e.g., DFT calculations) to verify substituent positions.
  • X-ray Crystallography: Resolve crystal structures to confirm bond angles, dihedral angles, and hydrogen-bonding networks. For example, benzofuran derivatives have been characterized using single-crystal X-ray diffraction to validate fused-ring systems .

Advanced Research Questions

Q. What methodologies optimize reaction yields in multi-step syntheses of dihydrobenzofuran-based oxoacetic acids?

  • Methodological Answer: Yield optimization involves:
  • Temperature Control: Low-temperature lithiation (−78°C) minimizes side reactions, while reflux conditions (e.g., AgCN in CH₃CN at 80°C) enhance cyclization efficiency .
  • Catalyst Screening: Evaluate Lewis acids (e.g., MsCl) for esterification steps, optimizing stoichiometry and reaction time.
    Data-Driven Example:
ParameterOptimal RangeImpact on Yield
Reflux Time (Step d)5–6 hours>85% conversion
Catalyst (Step h)MsCl, 0°C90% esterification

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data for dihydrobenzofuran derivatives?

  • Methodological Answer: Contradictions often arise from solvation effects or conformational flexibility. Strategies include:
  • Solvent Modeling: Incorporate solvent parameters (e.g., PCM for polar solvents) in DFT calculations to align predicted NMR shifts with experimental data.
  • Dynamic NMR Studies: Probe temperature-dependent shifts to identify conformational equilibria, as seen in benzofuran systems with flexible substituents .

Q. What are key considerations for designing derivatives of this compound to study structure-activity relationships (SAR)?

  • Methodological Answer: Focus on functional group modifications to probe electronic and steric effects:
  • Esterification: Introduce ethyl or methyl esters to assess hydrolytic stability (e.g., ethyl 2-(3-chloro-5-methoxyphenyl)-2-oxoacetate derivatives) .
  • Substituent Effects: Incorporate halogens (e.g., Cl, F) or methoxy groups at the 5-position of the benzofuran core to modulate electron density, as demonstrated in fluorinated benzofuran analogues .

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